molecular formula C15H16N2O2 B3048004 Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate CAS No. 152312-40-8

Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate

Cat. No.: B3048004
CAS No.: 152312-40-8
M. Wt: 256.3 g/mol
InChI Key: XUKOPHPRNWAMEA-UHFFFAOYSA-N
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Description

Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate is a chemical compound with the molecular formula C₁₆H₁₈N₂O₂. This benzoate ester derivative features a pyridinylmethylamino methyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar pyridinylmethylamino benzoate structures are frequently utilized in pharmaceutical research for the synthesis of more complex molecules . Specifically, such scaffolds are of interest in developing potential therapeutic agents, and research into related compounds has explored their application as inhibitors for various biological targets . Its structural motif is common in discovering new active compounds, though the specific applications for this exact molecule are part of ongoing investigative work. This product is intended for research purposes as a building block or reference standard. Researchers can employ this compound to explore new synthetic pathways or study structure-activity relationships (SAR). This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(pyridin-3-ylmethylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)14-6-4-12(5-7-14)9-17-11-13-3-2-8-16-10-13/h2-8,10,17H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKOPHPRNWAMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651551
Record name Methyl 4-({[(pyridin-3-yl)methyl]amino}methyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152312-40-8
Record name Methyl 4-({[(pyridin-3-yl)methyl]amino}methyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with pyridin-3-ylmethylamine in the presence of a reducing agent to form the intermediate 4-(((pyridin-3-ylmethyl)amino)methyl)benzoic acid. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate serves as a valuable building block in the synthesis of more complex organic molecules. It can undergo several chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids.
  • Reduction : The ester group can be reduced to an alcohol.
  • Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biology

In biological research, this compound is investigated for its potential roles as a ligand in biochemical assays and enzyme interaction studies. Its mechanism of action may involve:

  • Binding to specific proteins or enzymes through π-π interactions and hydrogen bonding.
  • Modulating enzyme activity by forming stable complexes, which may inhibit or enhance catalytic functions.

Medicine

This compound is being explored for potential therapeutic properties, including:

  • Anti-inflammatory effects : Preliminary studies suggest it may modulate inflammatory pathways.
  • Anticancer activity : Investigated as a lead compound in drug discovery targeting cancer cells.

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to be used as a precursor in the synthesis of dyes and pigments, contributing to advancements in material science.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Biochemical Assays : Research has shown that this compound can effectively bind to target proteins, influencing their activity and providing insights into enzyme mechanisms.
  • Drug Development : Investigations into its pharmacological properties have indicated promising results in preclinical models for both anti-inflammatory and anticancer therapies.

Mechanism of Action

The mechanism of action of Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π interactions and hydrogen bonding with target proteins or enzymes, influencing their activity. The aminomethyl group can form covalent bonds or electrostatic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate with analogs differing in substituents, ester groups, and heterocyclic systems.

Structural Analogs with Pyridine/Pyridazine Heterocycles
Compound Name Substituents/Modifications Key Properties/Applications Reference
This compound Pyridin-3-ylmethyl, aminomethyl, methyl ester Potential enzyme inhibitor scaffold
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazin-3-yl, phenethylamino, ethyl ester Studied for ligand-receptor interactions
Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) 6-Methylpyridazine, ethyl ester Enhanced lipophilicity due to methyl group
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Pyridine-pyrimidine hybrid, ethyl ester Designed for kinase inhibition

Key Observations :

  • Ester Group Effects : Replacement of the methyl ester (target compound) with ethyl (I-6230, I-6232) may increase lipophilicity and alter metabolic stability .
  • Hybrid Systems : The pyridine-pyrimidine hybrid in demonstrates how fused heterocycles can improve target selectivity in enzyme inhibition.
Analogs with Urea/Thiourea Linkages
Compound Name Substituents/Modifications Key Properties/Applications Reference
1-(4-(Piperazin-1-ylsulfonyl)phenyl)-3-(pyridin-3-ylmethyl)urea (Compound 29) Urea linker, piperazine-sulfonyl group Dual NAMPT/PARP1 inhibition for cancer therapy
1-(4-((Piperazin-1-ylsulfonyl)methyl)phenyl)-3-(pyridin-3-ylmethyl)urea (Compound 30) Sulfonylmethyl spacer, urea linker Improved solubility and binding affinity

Key Observations :

  • Linker Flexibility: The aminomethyl group in the target compound allows conformational flexibility, whereas rigid urea/thiourea linkers (Compounds 29, 30) may enforce specific binding orientations .
Substituent Position and Electronic Effects
Compound Name Substituents/Modifications Key Properties/Applications Reference
Methyl 4-({[1-(pyridin-3-yl)ethyl]amino}methyl)benzoate Ethyl substituent on pyridine-attached nitrogen Altered steric and electronic profile
Methyl 4-(pyridin-2-yl)benzoate Pyridin-2-yl substituent Different binding mode due to N-position

Key Observations :

  • Substituent Position : The pyridin-3-yl group (target compound) vs. pyridin-2-yl () alters nitrogen accessibility, impacting interactions with biological targets.
  • Steric Effects : An ethyl group on the pyridine-attached nitrogen () may reduce binding efficiency compared to the target compound’s methylene-linked structure.
Physical Properties and Stability
  • Melting Points: Analogs with rigid linkers (e.g., Compound 30, 158–159°C ) have higher melting points than flexible aminomethyl derivatives (expected range: 100–150°C for the target compound).
  • Solubility : Ethyl esters (I-6230, I-6232 ) may exhibit lower aqueous solubility than the target compound’s methyl ester.

Biological Activity

Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C18H20N2O2
  • Molecular Weight : 300.36 g/mol
  • CAS Number : 17748019

This compound contains a benzoate moiety linked to a pyridine ring through an aminomethyl group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

1. Anticancer Activity

Research indicates that similar compounds with pyridine and benzoate functionalities exhibit significant anticancer properties. For instance, derivatives of pyridine have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In one study, compounds with similar structures demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may also possess anticancer activity .

2. Antimicrobial Properties

This compound has been evaluated for antimicrobial activity. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study focusing on the structure-activity relationship (SAR) of pyridine derivatives, this compound was synthesized and tested against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against bacteria
Enzyme InhibitionPotential inhibition of BChE

Q & A

Q. What synthetic routes are reported for Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate, and what are their yields?

The compound is synthesized via reductive amination or condensation reactions. For example, in a general procedure, 3-picolylamine reacts with a methyl benzoate derivative under mild acidic conditions, yielding 77% product after purification. Key steps include:

  • Reagents : 3-picolylamine, methyl benzoate precursor, acetic acid (catalyst), ethanol solvent.
  • Procedure : Stirring at room temperature for 1–3 hours, followed by vacuum filtration and washing with methanol/water .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl) improves yield.

Q. Which spectroscopic methods are used to characterize this compound?

Standard characterization includes:

  • ¹H/¹³C-NMR : To confirm proton environments and carbon connectivity. For example, δ 3.92 ppm (s, 3H) corresponds to the methyl ester group, and δ 8.51–8.53 ppm (m, 2H) aligns with pyridyl protons .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]⁺: 446.2074; observed: 446.2075) .
  • FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1667 cm⁻¹, NH bending at ~1539 cm⁻¹) .

Q. How is crystallographic data for this compound analyzed?

X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) resolves crystal structures. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) reduces thermal motion artifacts.
  • Software : SHELXTL (Bruker AXS) or WinGX suite for structure solution and visualization .
  • Validation : Check R-factors (e.g., R₁ < 0.05) and electron density maps for missing/ambiguous atoms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

SAR studies involve:

  • Core Modifications : Substituting the pyridyl or benzoate groups (e.g., halogenation, methyl/trifluoromethyl addition) to assess bioactivity changes. demonstrates methyl benzoate derivatives with trioxo-tetrahydropyrimidinyl groups as analogs .
  • Biological Assays : Test antiplasmodial or enzyme inhibition activity (e.g., histone deacetylase assays) using IC₅₀ values .
  • Computational Modeling : Dock analogs into target proteins (e.g., Plasmodium falciparum enzymes) using software like AutoDock Vina, validated by crystallographic data .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. XRD bond lengths) require:

  • Dynamic Effects : NMR captures solution-state conformers, while XRD shows static crystal packing. Use variable-temperature NMR to assess flexibility .
  • Refinement Checks : Re-analyze XRD data with SHELXL’s TWIN/BASF commands for twinning or disorder .
  • Complementary Techniques : Compare with FTIR (hydrogen bonding) or DFT calculations (theoretical bond angles) .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalysis : Use Pd/C or Raney Ni for reductive amination (reduces side products) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Scale-Up Adjustments : Optimize reaction time (longer for equilibrium shifts) and solvent volume (minimize dilution) .

Methodological Tables

Table 1: Key Spectroscopic Data from

Parameter¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)HRMS ([M+H]⁺)
Methyl ester3.92 (s)52.3-
Pyridyl protons8.51–8.53 (m)149.3-
Aromatic carbons-126.6–141.5-
Observed/Calculated--446.2075/446.2074

Q. Table 2: Crystallography Software Comparison

SoftwareFunctionReference
SHELXTLStructure refinement, twin analysis
WinGXData integration, visualization
ORTEP-3Thermal ellipsoid plotting

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate
Reactant of Route 2
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Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate

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